(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Overview
Description
“(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole” is a chiral thiourea catalyst that has emerged as an efficient class of organocatalysts due to their unique dual hydrogen-bonding capacity .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The angles between the planes of imidazole molecules in polymorphs I and II are thus 60.1° and 60.6°, respectively, while this value is 73.4° for polymorph III .Chemical Reactions Analysis
The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals is investigated via OH-addition and H-abstraction pathways . The reaction sequence depends strongly on the possibility for deprotonation of the imidazole function in a proton-coupled electron transfer process .Physical and Chemical Properties Analysis
Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water . It is classified as an amphoteric compound, acting as both an acid and a base .Scientific Research Applications
Antioxidant Activity Analysis
Imidazoles have been studied for their antioxidant properties, employing various analytical methods to determine antioxidant activity. These methods include the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others, based on chemical reactions and spectrophotometry. Such assays have been successfully applied in analyzing the antioxidant capacity of complex samples, indicating the potential of imidazoles in contributing to antioxidant research (Munteanu & Apetrei, 2021).
Enzymatic Remediation of Pollutants
Research has also highlighted the role of imidazole derivatives in the enzymatic remediation of organic pollutants, where enzymes in the presence of redox mediators can degrade recalcitrant compounds. This enzymatic approach, enhanced by redox mediators, has shown promise in the treatment of pollutants in wastewater, indicating the potential application of imidazole derivatives in environmental remediation efforts (Husain & Husain, 2007).
Therapeutic Research
Imidazole derivatives have been investigated for their therapeutic potential, particularly in the context of central nervous system (CNS) diseases. The modification of imidazole structures has been suggested to enhance CNS drug potency, reflecting the compound's potential in pharmaceutical development for treating neurological disorders (Saganuwan, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,6S)-2,6-dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-3-7-15(8-4-1)11-17-13-22-14-18(21-19(22)20-17)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,20,21)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGKFCUFRDEVPU-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NC(CN21)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=N[C@H](CN21)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475333 | |
Record name | (2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877773-30-3 | |
Record name | (2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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